molecular formula C15H18N2O3S B2837934 N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide CAS No. 1424388-46-4

N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide

Cat. No.: B2837934
CAS No.: 1424388-46-4
M. Wt: 306.38
InChI Key: GYFVNJPWLHHTDP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide is a complex organic compound that features a benzamide core with a cyanomethyl and cyclopentyl group attached to the nitrogen atom, and a methanesulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanomethyl and cyclopentyl groups. The methanesulfonyl group is then introduced through sulfonylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzamide core, leading to a wide range of derivatives .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-21(19,20)14-8-4-5-12(11-14)15(18)17(10-9-16)13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFVNJPWLHHTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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